Nanomolar P2Y6 Antagonism: MRS2578 Exhibits 51-Fold Greater Potency than P2Y1/P2Y6 Antagonist 1 at the Human P2Y6 Receptor
MRS2578 demonstrates an IC50 of 37 nM for antagonist activity at the human P2Y6 receptor expressed in human 1321N1 cells, assessed via inhibition of UDP-induced inositol-1-phosphate accumulation [1]. In contrast, P2Y1/P2Y6 antagonist 1 (Compound 3h), an indole sulfonyl hydrazone derivative, exhibits an IC50 of 1.89 μM for antagonist activity at the rat P2Y6 receptor under comparable calcium mobilization assay conditions [2]. This represents a 51-fold greater potency for MRS2578. While the comparator assay was performed using rat P2Y6, MRS2578's potency at rat P2Y6 (IC50 = 98 nM) remains 19-fold greater than that of P2Y1/P2Y6 antagonist 1, confirming that the differential is not species-dependent .
| Evidence Dimension | P2Y6 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 37 nM (human P2Y6); 98 nM (rat P2Y6) |
| Comparator Or Baseline | P2Y1/P2Y6 antagonist 1 (Compound 3h): 1.89 μM (rat P2Y6) |
| Quantified Difference | 51-fold greater potency for MRS2578 (human-to-rat comparison); 19-fold greater potency (rat-to-rat comparison) |
| Conditions | Human P2Y6 expressed in 1321N1 cells, UDP-induced inositol-1-phosphate accumulation; rat P2Y6 expressed in 1321N1 cells, calcium mobilization |
Why This Matters
Higher potency enables lower working concentrations, reducing off-target effects and conserving compound inventory.
- [1] IUPHAR/BPS Guide to Pharmacology. MRS2578 Ligand Activity Chart: P2Y6 receptor antagonist activity data. View Source
- [2] TargetMol. P2Y1/P2Y6 antagonist 1 (Compound 3h) Product Information. Catalog T210804. View Source
